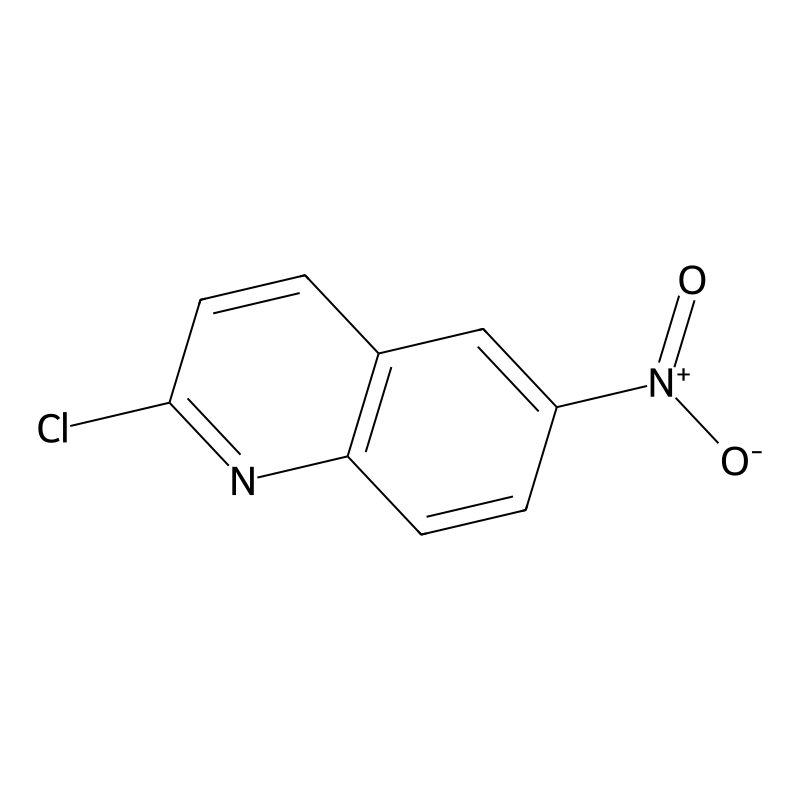

2-Chloro-6-nitroquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Antimicrobial Activity

The presence of a nitro group (NO2) on the molecule suggests potential antimicrobial properties. Nitro groups can disrupt microbial processes and have been used in the development of various antibiotics []. However, further research is needed to determine if 2-Chloro-6-nitroquinoline exhibits such activity.

Organic Synthesis Intermediate

2-Chloro-6-nitroquinoline could potentially serve as an intermediate in the synthesis of more complex molecules with desired properties. The chlorine and nitro groups can be exploited for further chemical transformations depending on the target molecule.

Chemical Biology Studies

Due to the presence of a reactive chlorine atom, 2-Chloro-6-nitroquinoline might be a candidate for studies investigating protein-ligand interactions. By attaching a biocompatible linker and a functional group that binds to a specific protein, researchers could potentially use this molecule as a probe to study cellular processes [].

2-Chloro-6-nitroquinoline is a heterocyclic compound with the molecular formula C₉H₅ClN₂O₂. It belongs to the quinoline family, characterized by a fused benzene and pyridine ring structure. The presence of both chlorine and nitro functional groups at the 2 and 6 positions, respectively, significantly influences its chemical behavior and biological activity. This compound is recognized for its potential applications in pharmaceuticals and materials science due to its unique electronic properties and reactivity.

The chemical reactivity of 2-chloro-6-nitroquinoline is primarily governed by the electron-withdrawing effects of the nitro group and the electrophilic nature of the chlorine atom. Common reactions include:

- Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, facilitating the synthesis of diverse derivatives.

- Electrophilic Aromatic Substitution: The nitro group can direct electrophiles to ortho or para positions relative to itself, allowing for further functionalization.

- Reduction Reactions: The nitro group can be reduced to an amino group, increasing the compound's biological activity.

These reactions enable the synthesis of various derivatives with tailored properties for specific applications.

2-Chloro-6-nitroquinoline exhibits notable biological activity, particularly in antimicrobial and anticancer research. Studies have shown that it possesses inhibitory effects against several bacterial strains and has potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. The presence of the nitro group enhances its biological efficacy by participating in redox reactions within biological systems, which can lead to the generation of reactive oxygen species that are toxic to cells.

Several methods have been developed for synthesizing 2-chloro-6-nitroquinoline, including:

- Vilsmeier-Haack Reaction: This method involves treating a quinoline derivative with phosphorus oxychloride and dimethylformamide, leading to chlorination and nitration in one step.

- Cyclization Reactions: Starting from appropriate anilines or substituted phenols, cyclization reactions can yield 2-chloro-6-nitroquinoline through condensation followed by cyclization.

- Nanomaterial-Assisted Synthesis: Recent advancements have introduced nanocatalysts that enhance reaction yields and reduce reaction times, making the synthesis more efficient .

2-Chloro-6-nitroquinoline finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs due to its biological activity.

- Materials Science: Its unique electronic properties make it suitable for developing organic semiconductors and fluorescent materials.

- Agriculture: Potential applications include the development of agrochemicals with enhanced efficacy against pests.

Interaction studies involving 2-chloro-6-nitroquinoline have focused on its binding affinity with various biological targets. Research indicates that it interacts with enzymes involved in metabolic pathways, potentially leading to altered pharmacokinetics when used in drug formulations. Additionally, studies exploring its interaction with DNA suggest that it may intercalate into DNA strands, affecting replication and transcription processes.

Several compounds share structural similarities with 2-chloro-6-nitroquinoline, each exhibiting unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloroquinoline | Chlorine at position 2 | Antimicrobial |

| 6-Nitroquinoline | Nitro group at position 6 | Anticancer |

| 4-Chloro-7-nitroquinoline | Chlorine at position 4, nitro at 7 | Antimicrobial |

| 2-Amino-6-nitroquinoline | Amino group at position 2 | Enhanced anticancer activity |

| 5-Chloro-8-nitroquinoline | Chlorine at position 5, nitro at 8 | Potentially neuroprotective |

The uniqueness of 2-chloro-6-nitroquinoline lies in its specific combination of chlorine and nitro groups at positions 2 and 6, which not only affects its reactivity but also enhances its biological profile compared to other similar compounds. This specificity allows for targeted modifications that can lead to compounds with improved pharmacological properties or reduced toxicity.

Direct Nitration-Chlorination Approaches

Nitration of 2-Chloroquinoline Precursors

The direct nitration of 2-chloroquinoline represents a fundamental approach for synthesizing 2-chloro-6-nitroquinoline derivatives [1]. Classical electrophilic substitution reactions on quinoline systems exhibit distinct regioselectivity patterns that are governed by the electronic properties of the heterocyclic framework [2] [3]. Quinoline undergoes nitration with fuming nitric acid and sulphuric acid to produce mixtures of 8-nitroquinoline and 5-nitroquinoline under vigorous conditions [1].

The regioselectivity of nitration in quinoline systems is profoundly influenced by the protonation state of the substrate [2] [3]. Research demonstrates that O-protonated quinoline 1-oxide undergoes nitration preferentially at the 5- and 8-positions, while the free unprotonated molecule directs nitration to the 4-position [2]. This mechanistic understanding provides critical insights for controlling regioselectivity in 2-chloroquinoline nitration processes [3].

Temperature and reaction conditions play decisive roles in determining product distribution during nitration reactions [4]. Studies have shown that when 2-chloroquinoline derivatives are subjected to nitration using concentrated nitric acid and sulfuric acid systems, the reaction typically requires elevated temperatures of at least 70°C and extended reaction times exceeding 16 hours to achieve completion [5]. The selectivity for 6-nitration can be enhanced through careful control of reaction parameters, including acid concentration, temperature, and reaction time [4].

Iron(III) nitrate nonahydrate has emerged as an effective dual-function reagent serving both as promoter and nitro source for quinoline nitration [6]. This methodology enables regioselective remote C(5)-H nitration of 8-aminoquinoline amides with excellent yields [6]. The copper-catalyzed variant using copper(II) chloride dihydrate facilitates bisnitration to produce 5,7-dinitro-8-aminoquinoline derivatives [6].

Chlorination Strategies Using Phosphorus Oxychloride/Phosphorus Pentachloride Systems

Phosphorus oxychloride and phosphorus pentachloride systems constitute robust chlorinating agents that have demonstrated exceptional efficacy in quinoline chemistry for several decades [7] [8]. The combination of these reagents exhibits superior chlorinating power compared to individual components, with phosphorus pentachloride enhancing the reactivity of phosphorus oxychloride for challenging substrates [8] [9].

The chlorination mechanism proceeds through distinct stages that can be controlled through precise temperature management [10] [11]. Initial phosphorylation occurs readily under basic conditions at temperatures below 25°C, generating various phosphorylated intermediates [10]. Clean conversion of phosphorylated quinazolones to corresponding chloroquinazolines is achieved by heating to 70-90°C [11]. Multiple phosphorylated intermediates involving N- and O-substitution at phosphorus have been characterized using multinuclear nuclear magnetic resonance spectroscopy [10].

Kinetic analysis reveals that phosphorylated intermediates react with both chloride and dichlorophosphate anions, but product formation occurs exclusively through reaction of O-phosphorylated intermediates with chloride [11]. The equilibration between O- and N-phosphorylated species occurs rapidly relative to the overall reaction timescale [10]. A minimum stoichiometric equivalent of phosphorus oxychloride is required for efficient intermediate conversion to chlorinated products [11].

Research demonstrates that 2-chloromethylquinoline synthesis can be achieved through condensation reactions using phosphorus pentachloride/phosphorus oxychloride mixtures under optimized conditions [8]. The methodology has been successfully applied to various quinoline substrates, with temperature control being critical for achieving high yields and selectivity [9].

Multi-Step Synthesis Pathways

Diazotization and Cyclization Techniques

Diazotization reactions provide versatile pathways for constructing complex quinoline frameworks through sequential transformations [12]. The process typically involves formation of diazonium intermediates that undergo subsequent cyclization to generate the target heterocyclic systems [12]. 4-Alkylamino-2-chloroquinoline-3-carbonitriles undergo reaction with hydrazine hydrate to produce corresponding 3-amino-4-hydrazino-1H-pyrazolo[3,4-b]quinoline derivatives [12].

Diazotization of hydrazino-pyrazoloquinoline intermediates leads to formation of 2,4-diazidoquinoline-3-carbonitrile systems, representing novel heterocyclic frameworks [12]. These azidoquinoline compounds can be converted to corresponding aminoquinolines through reaction with morpholine and sodium dithionite [12]. The methodology demonstrates broad substrate scope with various aryl-substituted derivatives [12].

Temperature control during diazotization processes is crucial for achieving optimal yields and preventing decomposition of sensitive intermediates [12]. Reactions are typically conducted at 50-60°C to balance reaction rate with product stability [12]. The resulting tetracyclic systems exhibit unique structural features that distinguish them from conventional quinoline derivatives [12].

One-pot procedures have been developed for efficient quinoline synthesis from stable starting materials under mild conditions [13] [14]. The methodology involves sequential Michael addition of deprotonated tosylamides to activated alkynes followed by rapid aldol cyclization [13]. Phosphine catalysis facilitates formation of labile N-tosyldihydroquinoline intermediates that undergo aromatization-driven detosylation in aqueous hydrochloric acid [14].

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling methodologies have revolutionized quinoline synthesis by enabling efficient carbon-carbon and carbon-heteroatom bond formation [15] [16]. Suzuki-Miyaura coupling reactions using 3-bromoquinoline as starting material provide access to diverse arylated quinoline derivatives with significant structural diversity [15]. The methodology demonstrates excellent functional group tolerance and proceeds under mild reaction conditions [16].

Metal-free cross-coupling approaches have been developed for regioselective functionalization of quinoline N-oxides with boronic acids [17]. This transformation proceeds through a mechanism analogous to the Petasis reaction, involving nucleophilic attack at the C2 position followed by concerted rearomatization and boric acid elimination [17]. The method achieves yields up to 95% and exhibits good functional group compatibility [17].

Heck reactions have been employed for controlled synthesis of quinoline derivatives from Morita-Baylis-Hillman adducts [18] [19]. The strategy converts the adducts into α-benzyl β-keto ester derivatives that undergo cyclization to form corresponding quinolines in good yields [18]. Palladium catalysis enables efficient formation of 2,3-disubstituted quinoline derivatives from accessible heteroaryl-substituted starting materials [19].

Buchwald-Hartwig amination provides routes to novel 6-arylamino derivatives of quinolinequinones [20]. The palladium-catalyzed cross-coupling reaction between aryl halides and amines proceeds under basic conditions to form carbon-nitrogen bonds [20]. Various anilines have been successfully employed to demonstrate versatile synthetic approaches for quinolinequinone preparation [20].

Comparative Analysis of Synthetic Routes

Yield Optimization Strategies

Yield optimization in quinoline synthesis requires systematic evaluation of reaction parameters including catalyst loading, solvent selection, temperature, and reaction time [21] [22]. Nanocatalyzed protocols have demonstrated significant improvements in both reaction efficiency and product yields compared to conventional methods [21]. Iron oxide nanoparticles supported on silica have achieved yield improvements of approximately 50% over non-catalyzed reactions for quinoline synthesis [22].

Catalyst optimization studies reveal that 6% weight-to-weight ratio of iron oxide-silica nanoparticles provides optimal yields for quinoline derivative synthesis [22]. The relationship between catalyst concentration and yield follows a clear optimization curve, with diminishing returns observed beyond the optimal loading [22]. Batch-to-batch consistency is significantly improved through the use of nanomaterial catalysts [22].

| Catalyst Loading (w/w) | Reaction Yield (%) |

|---|---|

| 1% | 45 |

| 2% | 49 |

| 3% | 56 |

| 4% | 62 |

| 5% | 74 |

| 6% | 81 |

| 7% | 79 |

| Without Catalyst | 47 |

Solvent selection plays a critical role in determining reaction outcomes for quinoline synthesis [21]. Binary solvent systems involving volatile and environmentally benign organic solvents can improve yields while decreasing reaction times [23]. The use of dichloromethane-water mixtures at room temperature for 8 hours has proven more effective than alternative solvent combinations [23].

Temperature optimization studies demonstrate that reaction yields are maximized within specific temperature ranges depending on the substrate and methodology employed [22]. For nitration reactions, maintaining temperatures below 70°C during distillation of fuming nitric acid helps preserve product integrity [24]. Elevated temperatures beyond optimal ranges can lead to product decomposition and reduced yields [22].

Regiochemical Control Mechanisms

Regiochemical control in quinoline substitution reactions is governed by both electronic and steric factors that influence the distribution of products [25] [26]. Computational studies using density functional theory have revealed the crucial role of molecular folding and substituent effects in determining regioselectivity [26]. Conceptual density functional theory calculations of local nucleophilicity indices accurately predict reaction centers in quinoline foldamers [26].

The influence of electron-withdrawing and electron-donating groups on regioselectivity has been systematically investigated [26]. Electron-withdrawing substituents at the N-terminus promote localized reactivity, while electron-donating groups lead to delocalized frontier molecular orbitals that reduce selectivity [26]. The combined effects of molecular conformation and substituent electronic properties dictate the regioselectivity in folded oligoamides [26].

Protecting group strategies have proven effective for achieving total regioselectivity in quinoline nitration [27]. The use of 9-fluorenylmethyloxycarbonyl protecting groups with potassium nitrate/sulfuric acid/dichloromethane systems at room temperature for 2.5 hours achieves complete 6-position selectivity [27]. Different protecting groups provide varying levels of electronic and steric control over reaction outcomes [27].

| Protecting Group | Reaction Conditions | Regioselectivity | Yield (%) |

|---|---|---|---|

| Acetyl | Nitric Acid/Acetic Anhydride | 50:50 (6-:8-nitro) | 75 |

| Pivaloyl | Potassium Nitrate/Sulfuric Acid | 70:30 (6-:8-nitro) | 68 |

| Trifluoroacetyl | Potassium Nitrate/Sulfuric Acid | 60:40 (6-:8-nitro) | 72 |

| Fluorenylmethyloxycarbonyl | Potassium Nitrate/Sulfuric Acid/Dichloromethane | 100:0 (6-:8-nitro) | 85 |